molecular formula C23H20N2O3 B448735 N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE

N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE

Katalognummer: B448735
Molekulargewicht: 372.4g/mol
InChI-Schlüssel: MLTNWSGXKDGXFQ-UAZLBCQNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[2,3-b][1,4]dioxine core and a carbohydrazide functional group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-phenyl-2-propenylidene with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(1-methyl-3-phenyl-2-propenylidene)dodecanohydrazide
  • N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

N’-(1-methyl-3-phenyl-2-propenylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its naphtho[2,3-b][1,4]dioxine core, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C23H20N2O3

Molekulargewicht

372.4g/mol

IUPAC-Name

N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

InChI

InChI=1S/C23H20N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-25-23(26)22-15-27-20-13-18-9-5-6-10-19(18)14-21(20)28-22/h2-14,22H,15H2,1H3,(H,25,26)/b12-11+,24-16-

InChI-Schlüssel

MLTNWSGXKDGXFQ-UAZLBCQNSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)/C=C/C4=CC=CC=C4

SMILES

CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4

Kanonische SMILES

CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C=CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.